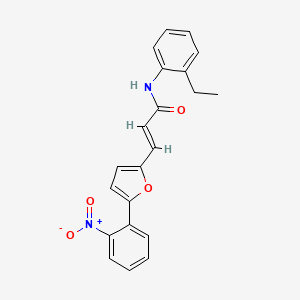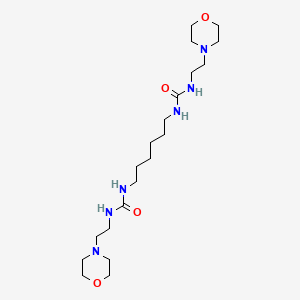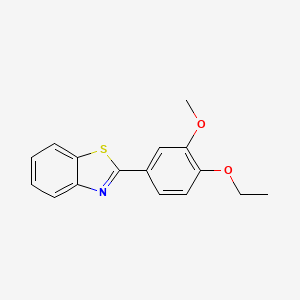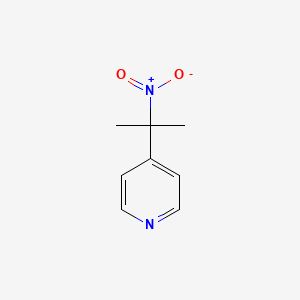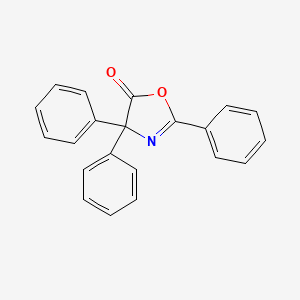
Succinimide, N-(E-2-buten-1-one-1-yl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[(2E)-2-Butenoyl]-2,5-pyrrolidinedione is an organic compound with the molecular formula C8H9NO3 It is a derivative of pyrrolidinedione, a five-membered lactam ring, and features a butenoyl group attached to the nitrogen atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-[(2E)-2-Butenoyl]-2,5-pyrrolidinedione can be synthesized through several methods. One common approach involves the reaction of maleic anhydride with an appropriate amine under controlled conditions. The reaction typically requires a solvent such as dichloromethane and a catalyst like triethylamine. The mixture is stirred at room temperature until the reaction is complete, followed by purification through recrystallization or chromatography.
Industrial Production Methods: In an industrial setting, the production of 1-[(2E)-2-Butenoyl]-2,5-pyrrolidinedione may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process may include steps such as solvent recovery, product isolation, and quality control to ensure consistency and compliance with regulatory standards.
Analyse Des Réactions Chimiques
Types of Reactions: 1-[(2E)-2-Butenoyl]-2,5-pyrrolidinedione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced pyrrolidinedione derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the butenoyl group, forming new derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products:
Oxidation: Carboxylic acids or other oxidized derivatives.
Reduction: Reduced pyrrolidinedione derivatives.
Substitution: New derivatives with substituted functional groups.
Applications De Recherche Scientifique
1-[(2E)-2-Butenoyl]-2,5-pyrrolidinedione has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. It serves as an intermediate in the preparation of various heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties. It is used in the study of enzyme inhibition and protein interactions.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.
Mécanisme D'action
The mechanism of action of 1-[(2E)-2-Butenoyl]-2,5-pyrrolidinedione involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes, affecting their activity and leading to changes in cellular processes. It may also interact with proteins, altering their structure and function. The exact molecular targets and pathways depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
1-[(2E)-2-Butenoyl]-2,5-pyrrolidinedione can be compared with other similar compounds, such as:
Pyrrolidinedione Derivatives: These compounds share the pyrrolidinedione core structure but differ in the substituents attached to the ring. Examples include N-methylpyrrolidinedione and N-phenylpyrrolidinedione.
Butenoyl Derivatives: Compounds with a butenoyl group attached to different core structures, such as butenoylbenzene and butenoylpyridine.
Uniqueness: 1-[(2E)-2-Butenoyl]-2,5-pyrrolidinedione is unique due to its specific combination of the butenoyl group and the pyrrolidinedione ring. This combination imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
By understanding the synthesis, reactions, applications, and mechanisms of 1-[(2E)-2-Butenoyl]-2,5-pyrrolidinedione, researchers can explore its full potential and develop new uses for this versatile compound.
Propriétés
Formule moléculaire |
C8H9NO3 |
|---|---|
Poids moléculaire |
167.16 g/mol |
Nom IUPAC |
1-[(E)-but-2-enoyl]pyrrolidine-2,5-dione |
InChI |
InChI=1S/C8H9NO3/c1-2-3-6(10)9-7(11)4-5-8(9)12/h2-3H,4-5H2,1H3/b3-2+ |
Clé InChI |
YDJGLOROCFTEKA-NSCUHMNNSA-N |
SMILES isomérique |
C/C=C/C(=O)N1C(=O)CCC1=O |
SMILES canonique |
CC=CC(=O)N1C(=O)CCC1=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



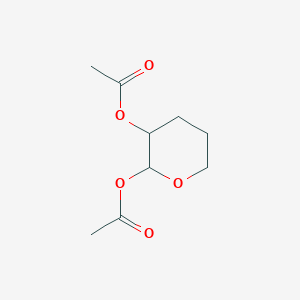

![N-(2-bromodibenzo[b,d]furan-3-yl)acetamide](/img/structure/B11945270.png)

